molecular formula C11H11BrN4O4 B5637409 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)acetamide

Cat. No. B5637409
M. Wt: 343.13 g/mol
InChI Key: FVISPXSECSDPKC-UHFFFAOYSA-N
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Description

  • The compound is a pyrazole-acetamide derivative, a class of compounds that have gained interest in various fields of chemistry and pharmacology due to their diverse biological activities and chemical properties.

Synthesis Analysis

  • The synthesis of pyrazole-acetamide derivatives involves multiple steps and is characterized using techniques like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) (Chkirate et al., 2019).

Molecular Structure Analysis

  • The molecular structure of pyrazole-acetamide derivatives is often complex, with coordination involving multiple atoms. For example, in some complexes, the amide O and pyrazole N atoms coordinate with metal ions to form intricate structures (Chkirate et al., 2019).

Chemical Reactions and Properties

  • Pyrazole-acetamide derivatives exhibit a variety of chemical reactions, depending on the substituents and reaction conditions. These reactions can lead to the formation of coordination complexes with different metals, demonstrating the versatility of these compounds (Chkirate et al., 2019).

Physical Properties Analysis

  • The physical properties of these derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of substituents and the overall molecular structure.

Chemical Properties Analysis

  • Pyrazole-acetamide derivatives show a range of chemical properties, including potential antioxidant activity. The presence of different functional groups and the overall molecular architecture contribute to their chemical behavior (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O4/c1-7-10(12)11(16(18)19)14-15(7)6-9(17)13-5-8-3-2-4-20-8/h2-4H,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVISPXSECSDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CO2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-N-furan-2-ylmethyl-acetamide

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